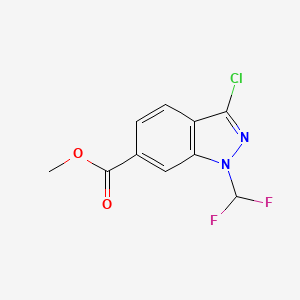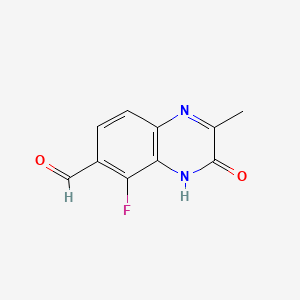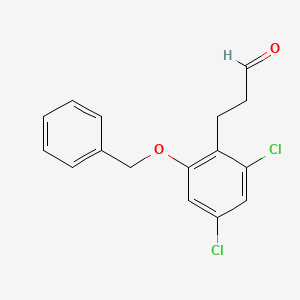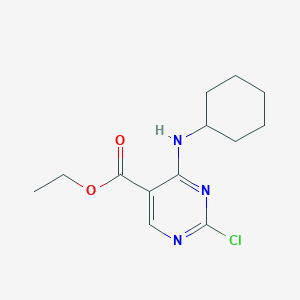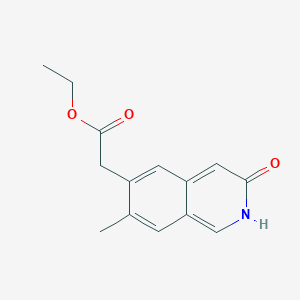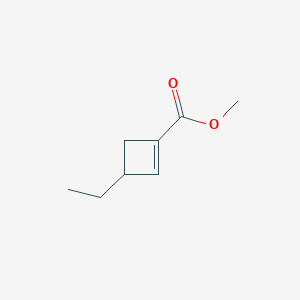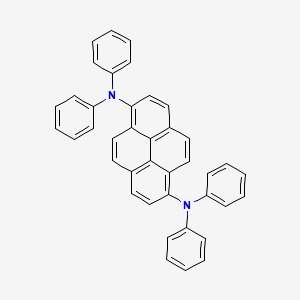
N~1~,N~1~,N~6~,N~6~-Tetraphenylpyrene-1,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Bis(diphenylamino)pyrene is an organic compound that belongs to the class of pyrene derivatives Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties, making it a valuable component in various scientific and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(diphenylamino)pyrene typically involves the Buchwald-Hartwig amination reaction. This method allows for the introduction of diphenylamino groups onto the pyrene core. The reaction is carried out using palladium catalysts, such as Pd2(dba)3•CHCl3, and ligands like SPhos. The reaction conditions generally involve heating the reactants in a suitable solvent, such as toluene, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 1,6-bis(diphenylamino)pyrene are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to obtain the desired product.
化学反应分析
Types of Reactions
1,6-Bis(diphenylamino)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrene derivatives, which can be further functionalized for specific applications.
科学研究应用
1,6-Bis(diphenylamino)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
作用机制
The mechanism of action of 1,6-bis(diphenylamino)pyrene is primarily based on its electronic and photophysical properties. The diphenylamino groups enhance the electron-donating ability of the pyrene core, facilitating charge transfer processes. This makes the compound effective in optoelectronic applications, where it can act as a light-emitting material or a charge transport medium .
相似化合物的比较
Similar Compounds
1,3,6,8-Tetrasubstituted Pyrene Derivatives: These compounds have similar electronic properties but differ in their substitution patterns.
4,9-Bis(diphenylamino)pyrene: Another derivative with diphenylamino groups at different positions, affecting its photophysical properties.
Uniqueness
1,6-Bis(diphenylamino)pyrene is unique due to its specific substitution pattern, which provides distinct electronic and photophysical characteristics. This makes it particularly suitable for applications requiring precise control over electronic properties, such as in OLEDs and photovoltaic cells .
属性
CAS 编号 |
76656-53-6 |
|---|---|
分子式 |
C40H28N2 |
分子量 |
536.7 g/mol |
IUPAC 名称 |
1-N,1-N,6-N,6-N-tetraphenylpyrene-1,6-diamine |
InChI |
InChI=1S/C40H28N2/c1-5-13-31(14-6-1)41(32-15-7-2-8-16-32)37-27-23-29-22-26-36-38(28-24-30-21-25-35(37)39(29)40(30)36)42(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
InChI 键 |
WTEJYGDMCOWSLV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=CC=C7)C8=CC=CC=C8)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


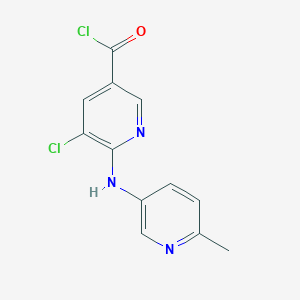
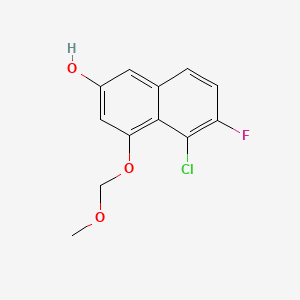
![alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile](/img/structure/B13932295.png)
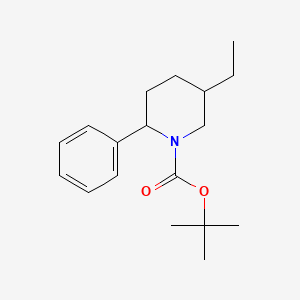
![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)
